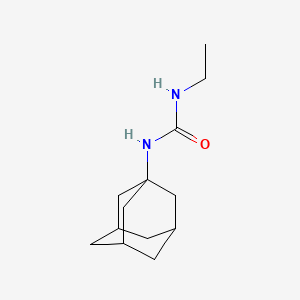
1-(Adamantan-1-yl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-yl)-3-ethylurea is a compound that features an adamantane moiety, a highly stable and rigid structure, attached to an ethylurea group. Adamantane derivatives are known for their unique chemical properties, including high thermal stability and resistance to oxidation. These properties make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-3-ethylurea typically involves the reaction of adamantan-1-amine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Adamantan-1-amine+Ethyl isocyanate→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Adamantan-1-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidizing conditions.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of adamantan-1-yl-ethylamine.
Substitution: Formation of various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-1-yl)-3-ethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the production of high-performance materials due to its thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(Adamantan-1-yl)-3-ethylurea involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The urea group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(Adamantan-1-yl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-(Adamantan-1-yl)-3-phenylurea:
1-(Adamantan-1-yl)-3-isopropylurea: Features an isopropyl group, providing variations in steric and electronic properties.
Uniqueness: 1-(Adamantan-1-yl)-3-ethylurea is unique due to its specific combination of the adamantane moiety and the ethylurea group, which provides a balance of stability, reactivity, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H22N2O |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-ethylurea |
InChI |
InChI=1S/C13H22N2O/c1-2-14-12(16)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H2,14,15,16) |
InChI-Schlüssel |
TWVIOPSJBPELLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)


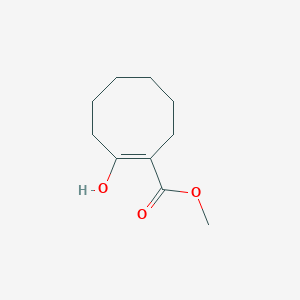
![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)
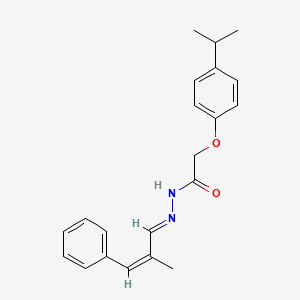

-lambda~5~-bismuthane](/img/structure/B11939637.png)
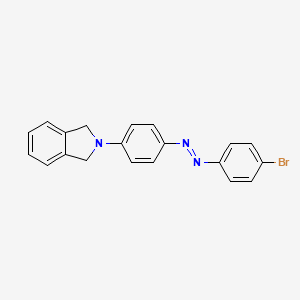


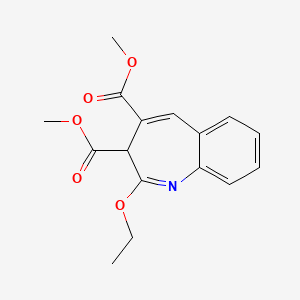

![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)
